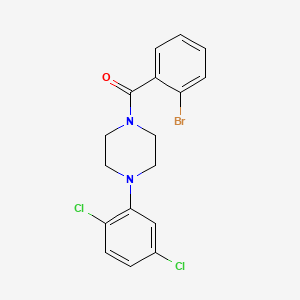
1-(2-Bromobenzoyl)-4-(2,5-dichlorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromobenzoyl)-4-(2,5-dichlorophenyl)piperazine is a useful research compound. Its molecular formula is C17H15BrCl2N2O and its molecular weight is 414.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-(2-Bromobenzoyl)-4-(2,5-dichlorophenyl)piperazine belongs to a broader class of compounds that have been extensively researched for their synthesis and potential applications in various fields of science, particularly in medicinal chemistry. While the specific compound does not directly appear in the presented studies, closely related compounds have been synthesized and characterized, laying the groundwork for understanding its potential applications. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine, via methods such as alkylation, acidulation, and hydrolysis, has been described, indicating a methodology that could potentially be applied or adapted for the synthesis of this compound (Li Ning-wei, 2006).
Antimicrobial Activities
Research into the antimicrobial activities of piperazine derivatives, including compounds with structural similarities to this compound, has shown that these compounds possess potential antibacterial and antifungal properties. For instance, novel piperazine derivatives have been evaluated for their antimicrobial activity, showing good to moderate activities against various test microorganisms, suggesting that this compound could also be investigated for such applications (H. Bektaş et al., 2007).
Anticancer Potential
The research on piperazine derivatives extends into their evaluation as potential anticancer agents. Studies have demonstrated the synthesis of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives and their cytotoxicities against various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cell lines. This line of research highlights the potential of piperazine compounds, including those structurally related to this compound, as anticancer therapeutics (M. Yarim et al., 2012).
Chemical Synthesis Techniques
The chemical synthesis of piperazine derivatives, including the exploration of novel synthetic routes and the characterization of new compounds, underpins much of the research in this area. For example, the visible-light-driven CarboxyLic Amine Protocol (CLAP) for the synthesis of 2-substituted piperazines showcases advanced techniques in organic synthesis that could be applicable to the synthesis and study of this compound derivatives (Robin Gueret et al., 2020).
Propiedades
IUPAC Name |
(2-bromophenyl)-[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrCl2N2O/c18-14-4-2-1-3-13(14)17(23)22-9-7-21(8-10-22)16-11-12(19)5-6-15(16)20/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCMWVCJEXBABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
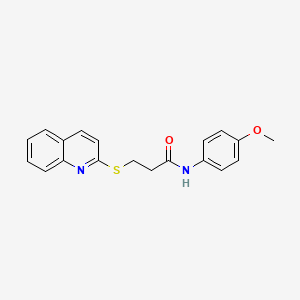
![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2836810.png)
![ethyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2836814.png)
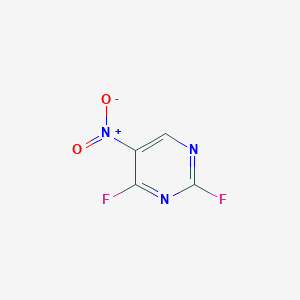

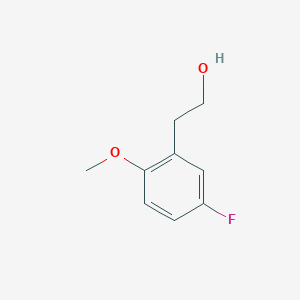

![N-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2836821.png)
![4-[6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2836823.png)
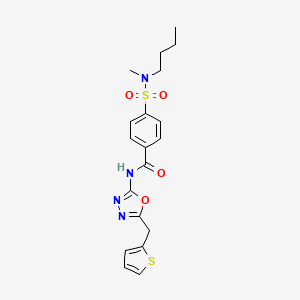
![4-ethoxy-3-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2836827.png)
![4-Ethyl-5-fluoro-6-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2836828.png)

![2-methyl-N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2836832.png)
